Z-Ser-Ala-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-9(13(19)20)15-12(18)11(7-17)16-14(21)22-8-10-5-3-2-4-6-10/h2-6,9,11,17H,7-8H2,1H3,(H,15,18)(H,16,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPKWOHWTBYMEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80318670 | |
| Record name | 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80318670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24787-87-9 | |
| Record name | NSC333744 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80318670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for N Benzyloxycarbonyl L Seryl L Alanine
Solution-Phase Synthetic Approaches
Solution-phase peptide synthesis (SolPS) offers a classical and versatile platform for constructing peptides like Z-Ser-Ala-OH. google.com Unlike solid-phase synthesis, all reactants are dissolved in a suitable solvent system. google.comopenaccesspub.org This approach allows for traditional purification techniques such as extraction, precipitation, and recrystallization to isolate and purify the intermediate and final products. google.com The success of SolPS hinges on the precise control of reaction conditions and the appropriate selection of protecting groups, activating reagents, and solvent systems to facilitate the formation of the peptide bond while minimizing side reactions. google.comnih.gov For the synthesis of this compound, the benzyloxycarbonyl (Z or Cbz) group serves as the temporary protecting group for the α-amine of the serine residue. peptide.com
The cornerstone of peptide bond formation is the activation of the carboxylic acid group of the N-protected amino acid, in this case, Z-L-Serine. uni-kiel.de This activation makes the carboxyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the second amino acid, L-Alanine (typically in its ester-protected form, e.g., L-Ala-OMe or L-Ala-OBzl, followed by saponification). google.com A variety of reagent systems have been developed to achieve this activation efficiently and with minimal racemization. uni-kiel.debachem.com
Carbodiimides are widely used reagents for promoting amide bond formation. bachem.com The most common examples are N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). google.commdpi.com The general mechanism involves the reaction of the carboxylic acid (Z-Ser-OH) with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. mdpi.com This intermediate is then attacked by the amine component (L-Alanine ester) to form the peptide bond. masterorganicchemistry.com
A typical procedure involves dissolving the N-protected amino acid (Z-Ser-OH) and the amino acid ester hydrochloride (e.g., L-Ala-OMe·HCl) in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). google.comnih.gov An organic base, such as triethylamine (B128534) (Et3N) or N-methylmorpholine (NMM), is added to neutralize the hydrochloride salt. prepchem.comtandfonline.com The carbodiimide reagent is then introduced, often at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. google.comnih.gov
A significant drawback of using DCC in solution-phase synthesis is the formation of the byproduct, N,N'-dicyclohexylurea (DCU), which is sparingly soluble in many common organic solvents and can complicate product purification. bachem.com EDC, often used as its hydrochloride salt (EDC·HCl), offers an advantage as its corresponding urea (B33335) byproduct is water-soluble, facilitating its removal through aqueous workup. thieme-connect.de To suppress racemization and improve coupling efficiency, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) is frequently included. mdpi.comtandfonline.comthieme-connect.deacs.org These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to racemization. mdpi.com
Table 1: Comparison of Carbodiimide Coupling Reagents
| Reagent | Advantages | Disadvantages | Additives |
|---|---|---|---|
| DCC | Inexpensive, effective. | Forms insoluble DCU byproduct, complicating purification. bachem.com | HOBt, HOAt to suppress racemization. mdpi.comtandfonline.com |
| EDC | Urea byproduct is water-soluble, simplifying workup. thieme-connect.de | Can cause higher epimerization than DCC without additives. mdpi.com | HOBt, HOAt are highly effective for suppressing epimerization. mdpi.comacs.org |
Uronium and phosphonium (B103445) salts are highly efficient coupling reagents that have become popular due to their high reactivity, fast reaction times, and low tendency for racemization. bachem.comsigmaaldrich.com Prominent examples include O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). peptide.compeptide.com
These reagents activate the carboxylic acid by forming an active ester, typically an OBt ester in the case of TBTU and PyBOP. sigmaaldrich.com Unlike carbodiimide reactions, these couplings require the presence of a non-nucleophilic tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the proton released during the activation step. bachem.com The reaction is generally rapid and clean. peptide.com
PyBOP is often preferred as it is a stable, non-carcinogenic alternative to the original BOP reagent and does not lead to guanidinylation of the N-terminal amine, a potential side reaction with uronium-based reagents like HBTU. sigmaaldrich.compeptide.comwikipedia.orgmerckmillipore.com TBTU is also a versatile and efficient reagent, suitable for both solution and solid-phase synthesis, offering high coupling efficiency with minimal side reactions. ontosight.aiennoreindiachemicals.com The use of TBTU in the presence of HOBt can further enhance coupling efficiency. nih.gov
Table 2: Features of Common Uronium and Phosphonium Reagents
| Reagent | Type | Key Features | Base Required |
|---|---|---|---|
| TBTU | Uronium/Aminium Salt | Fast reactions, high yield, stable, low racemization. peptide.comennoreindiachemicals.comenamine.net | DIPEA, NMM. bachem.com |
| PyBOP | Phosphonium Salt | Efficient, avoids carcinogenic HMPA byproduct of BOP, no guanidinylation side products. sigmaaldrich.compeptide.comwikipedia.org | DIPEA, NMM. bachem.com |
The mixed anhydride (B1165640) method is a classic technique for activating carboxylic acids in peptide synthesis. google.com This method involves reacting the N-protected amino acid (Z-Ser-OH) with an acid chloride, such as pivaloyl chloride (2,2-dimethyl-propionyl chloride) or isobutyl chloroformate, in the presence of a tertiary base like triethylamine or N-methylmorpholine at low temperature. google.comglobalresearchonline.net This reaction forms a mixed anhydride, which is highly reactive towards the amine component.
The steric hindrance provided by the bulky pivaloyl group directs the nucleophilic attack of the alanine (B10760859) ester to the desired carbonyl carbon, minimizing side reactions. google.com The reaction is typically performed by first forming the mixed anhydride at a low temperature (e.g., -5 °C to -15 °C) and then adding the amino acid ester component. google.com This method is valued for its speed and the generally crystalline nature of the intermediates, which can facilitate purification. However, careful temperature control is crucial to avoid disproportionation of the mixed anhydride and other side reactions. google.comuniurb.it
Table 3: Common Reagents for Mixed Anhydride Method
| Reagent | Base | Typical Temperature | Key Advantage |
|---|---|---|---|
| Pivaloyl Chloride | Triethylamine, N-Methylmorpholine | -5 to -15 °C | High reactivity, steric hindrance directs reaction. google.comglobalresearchonline.net |
| Isobutyl Chloroformate | N-Methylmorpholine | -15 °C | Widely used, effective activation. |
The active ester method involves pre-activating the N-protected amino acid by converting it into a stable, yet sufficiently reactive, ester. bachem.com This activated intermediate can be purified and stored before being reacted with the amine component. bachem.com Common active esters include p-nitrophenyl esters (ONp) and N-hydroxysuccinimide esters (OSu). tandfonline.com
For the synthesis of this compound, Z-Ser-OH would first be converted to Z-Ser-OSu or Z-Ser-ONp. This is often achieved by reacting Z-Ser-OH with N-hydroxysuccinimide or p-nitrophenol in the presence of a coupling agent like DCC. tandfonline.com The isolated active ester (e.g., Z-Ser-OSu) is then dissolved in a solvent like DMF and reacted with the alanine component (e.g., the tosylate salt of H-Ala-OBzl), typically in the presence of a base like N-methylmorpholine to neutralize the salt and facilitate the coupling. prepchem.com This stepwise approach allows for better control and purification at each stage of the synthesis. bachem.com
The choice of solvent is critical in solution-phase peptide synthesis as it must dissolve all reactants, including the protected amino acids and coupling reagents, and facilitate the reaction. google.compeptide.com Common solvents used for the synthesis of dipeptides like this compound include dichloromethane (DCM), dimethylformamide (DMF), tetrahydrofuran (THF), and ethyl acetate (B1210297) (EtOAc). google.comnih.govprepchem.compeptide.com
Dichloromethane (DCM) : A versatile, non-polar solvent often used for carbodiimide-mediated couplings. google.com
Dimethylformamide (DMF) : A polar aprotic solvent with excellent solvating properties for peptides and coupling reagents, often used for active ester and uronium/phosphonium salt couplings. prepchem.compeptide.com However, it can contain dimethylamine (B145610) impurities that can cause premature deprotection of Fmoc groups if used in that context. peptide.com
Tetrahydrofuran (THF) : Another common solvent, particularly for mixed anhydride and carbodiimide reactions. nih.govtandfonline.com
Ethyl Acetate (EtOAc) : Often used as a solvent and also extensively in the workup and extraction process due to its immiscibility with water. acs.orgorgsyn.org
Reaction conditions such as temperature and the presence of a base are also paramount. Most coupling reactions are initiated at low temperatures (0 °C to -15 °C) to minimize racemization and then allowed to warm to room temperature to ensure completion. google.comgoogle.com The choice and stoichiometry of the base (e.g., Et3N, NMM, DIPEA) are crucial; an excess of a strong base can increase the risk of racemization, especially of the activated amino acid residue. bachem.com Weaker bases are sometimes preferred for couplings where racemization is a significant concern. bachem.com The success of synthesizing this compound with high purity and yield is therefore a direct result of the careful optimization of these interconnected parameters.
Purification and Isolation Techniques for Solution-Phase Products
Following the synthesis of this compound in solution, the isolation and purification of the final product are critical steps to remove excess reagents, by-products, and unreacted starting materials. A variety of techniques can be employed, often in combination, to achieve the desired level of purity. thermofisher.com
Crystallization is a highly effective method for purifying peptides, offering the potential for significant impurity rejection and resulting in a high-purity crystalline solid. cambrex.comcreative-peptides.com This technique can be more cost-effective for large-scale purification compared to chromatographic methods. cambrex.com The process involves dissolving the crude peptide in a suitable solvent and then inducing crystallization by adding a precipitant or altering conditions like temperature. creative-peptides.com However, peptide crystallization can be complex, with challenges including gelation and aggregation that need to be carefully controlled. cambrex.com
Chromatographic methods are the most powerful and widely used techniques for peptide purification. polypeptide.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant method, separating the target peptide from impurities based on differences in hydrophobicity. polypeptide.comcem.complantaanalytica.com The mobile phase typically consists of water and an organic solvent like acetonitrile, often with trifluoroacetic acid (TFA) as a pH modifier to improve peak shape and selectivity. plantaanalytica.com
Ion-Exchange Chromatography (IEX) separates peptides based on their net charge at a given pH. cem.comwaters.com Since peptides contain ionizable amino and carboxyl groups, IEX can be a very effective purification step, particularly for removing impurities with different charge characteristics. waters.com It is often used as an initial capture step before a final polishing step with RP-HPLC. polypeptide.com
Size-Exclusion Chromatography (SEC) separates molecules based on their size and can be used to remove high-molecular-weight polymers or aggregates. cem.com
Liquid-liquid extraction (LLE) is another common technique, particularly for isolating intermediates during a multi-step solution-phase synthesis. acs.org This method separates compounds based on their differential solubilities in two immiscible liquid phases. acs.org
| Purification Technique | Principle of Separation | Key Advantages | Common Applications |
| Crystallization | Differential solubility leading to the formation of a solid crystal lattice. cambrex.com | High purity product, cost-effective for large scale, improved stability. cambrex.comcreative-peptides.com | Final purification step, isolation of intermediates. |
| RP-HPLC | Differential partitioning between a non-polar stationary phase and a polar mobile phase (hydrophobicity). polypeptide.com | High resolution and versatility, applicable to a wide range of peptides. polypeptide.comcem.com | Primary method for analytical and preparative purification. |
| Ion-Exchange (IEX) | Reversible binding to a charged stationary phase based on the peptide's net charge. waters.com | High capacity, effective for removing charged impurities. plantaanalytica.comwaters.com | Often used as an initial capture or intermediate purification step. polypeptide.com |
| Liquid-Liquid Extraction | Differential solubility in two immiscible liquid phases. acs.org | Simple, rapid, suitable for removing water-soluble or organic-soluble impurities. | Work-up of reaction mixtures, isolation of intermediates. acs.org |
Solid-Phase Synthesis Considerations for this compound Analogues and Derivatives
Solid-phase peptide synthesis (SPPS) is the method of choice for producing synthetic peptides and their analogues. wikipedia.orgproteogenix.science In this approach, the peptide chain is assembled stepwise while being covalently anchored to an insoluble resin support, which simplifies the purification process as excess reagents and by-products can be removed by simple filtration and washing. wikipedia.orgbachem.com
The choice of solid support and the linker that attaches the peptide to it are crucial for a successful synthesis. proteogenix.science The resin must be chemically inert to the synthesis conditions and have suitable physical properties, such as good swelling capacity in the solvents used. wikipedia.orgrsc.org
Solid Supports: Cross-linked polystyrene is a common solid support. wikipedia.org Improvements to supports are often focused on withstanding repeated treatments with TFA during the deprotection steps. wikipedia.org
Linkers: The linker connects the nascent peptide to the resin and determines the conditions required for the final cleavage of the peptide. nih.govpeptide.com For synthesizing peptides with a C-terminal carboxylic acid, like analogues of this compound, the Wang resin is a widely used support. wikipedia.orgpeptide.com The linker on the Wang resin is a 4-hydroxybenzyl alcohol moiety, which forms an ester bond with the first amino acid that is stable during synthesis but readily cleaved by moderate acid treatment, typically with TFA. peptide.com Other options include trityl-based resins, which are particularly useful for avoiding side reactions like diketopiperazine formation. du.ac.in "Safety-catch" linkers offer another level of control; they are stable throughout the synthesis but can be "activated" by a specific chemical reaction to become labile for cleavage. mdpi.com
Instead of adding single amino acids one at a time, SPPS can be performed by coupling larger, pre-synthesized peptide fragments. proteogenix.science In this segment condensation approach, the dipeptide this compound could be synthesized and purified in solution and then coupled as a single unit to an amino acid or peptide chain anchored to a solid support. This strategy can improve the efficiency of synthesizing longer peptides by reducing the number of coupling and deprotection cycles on the resin. It can also help to overcome problems associated with difficult sequences that are prone to aggregation during stepwise synthesis. masterorganicchemistry.com For instance, a peptide could be synthesized up to a certain point on a resin, after which the N-terminal protecting group is removed, and the resin-bound peptide is coupled with an activated this compound fragment.
Coupling: Difficult couplings, which can be caused by steric hindrance from bulky amino acids or peptide aggregation, may require modified protocols. gyrosproteintechnologies.comdiva-portal.org Strategies to drive the reaction to completion include extending the reaction time, increasing the temperature, or performing a "double coupling," where the coupling step is repeated with a fresh portion of activated amino acid. gyrosproteintechnologies.comdiva-portal.org
Deprotection: The removal of the temporary N-terminal protecting group (e.g., Fmoc) must be complete to avoid the formation of deletion sequences (peptides missing an amino acid). iris-biotech.de Monitoring the deprotection step, for example by UV spectroscopy of the Fmoc-piperidine adduct, can ensure the reaction has gone to completion. iris-biotech.de
Capping: After the coupling step, any unreacted N-terminal amino groups can be permanently blocked, or "capped," typically with acetic anhydride. gyrosproteintechnologies.com This prevents these chains from participating in subsequent coupling steps, which stops the formation of deletion sequences and simplifies the final purification of the desired full-length peptide. iris-biotech.degyrosproteintechnologies.com
| SPPS Optimization Strategy | Purpose | Typical Application |
| Double Coupling | To ensure complete reaction for sterically hindered or difficult amino acid additions. gyrosproteintechnologies.com | Coupling of bulky residues (e.g., Val, Ile), sequences prone to aggregation. biorxiv.org |
| Reaction Monitoring | To confirm the completion of deprotection and coupling steps. iris-biotech.de | For all steps, but especially critical when developing a new synthesis protocol or for long peptides. |
| Capping | To terminate peptide chains that failed to couple, preventing deletion sequences. gyrosproteintechnologies.com | Routine step after coupling to simplify purification and improve final purity. iris-biotech.de |
| Use of Pseudoprolines | To disrupt secondary structure formation and aggregation on the resin. masterorganicchemistry.com | Synthesis of hydrophobic or long peptides that are prone to aggregation. masterorganicchemistry.com |
Enzymatic and Biocatalytic Approaches to N-Benzyloxycarbonyl-L-Seryl-L-Alanine Formation
Enzymatic synthesis of peptides offers several advantages over chemical methods, including high regio- and stereoselectivity, mild reaction conditions, and reduced need for side-chain protection. mdpi.com Proteases, which normally catalyze the hydrolysis of peptide bonds, can be used in reverse to form them. mdpi.com
The formation of the peptide bond in this compound can be catalyzed by various enzymes, primarily from the hydrolase class. wou.edu The choice of enzyme is critical as its specificity will determine the feasibility of the reaction.
Enzyme Selection: Proteases such as thermolysin, chymotrypsin, trypsin, and papain have been used for peptide synthesis. mdpi.comnih.gov For the synthesis of this compound, an enzyme would be needed that accepts an N-protected serine derivative as the acyl donor and alanine as the nucleophile. Penicillin G acylase (PGA) is another enzyme class that has been exploited for dipeptide synthesis due to its substrate promiscuity. rsc.org Sulfhydryl proteases like ficin (B600402) have also been shown to be effective biocatalysts for forming peptide bonds by coupling ester substrates with amino acids. nih.gov L-amino acid ligases represent another strategy, though they often require the expensive cofactor ATP. researchgate.net
Catalytic Mechanisms: Protease-catalyzed synthesis can proceed via two main routes:
Thermodynamic (Equilibrium-Controlled) Approach: The reaction equilibrium is shifted toward synthesis by altering reaction conditions, such as using organic solvents or removing the product from the reaction mixture. This approach is essentially the reverse of hydrolysis. mdpi.com
Kinetic Approach: This is generally more efficient and involves the use of an activated acyl donor, such as an amino acid ester or amide. mdpi.com The mechanism involves a two-step process. First, the enzyme reacts with the activated donor (e.g., Z-Ser-OR) to form a covalent acyl-enzyme intermediate, releasing the alcohol (HOR). Second, this intermediate undergoes aminolysis by the nucleophile (Alanine), which is kinetically favored over hydrolysis (reaction with water), to form the dipeptide this compound. mdpi.com Serine and cysteine proteases are particularly suitable for kinetically controlled synthesis because they readily form these acyl intermediates. mdpi.comwou.edu
Other enzyme classes, such as ATP-grasp ligases, use a different mechanism involving the formation of an acylphosphate intermediate from the carboxylate and ATP, which then reacts with the amine. mdpi.comtandfonline.com A recently discovered class of enzymes, Peptide Aminoacyl-tRNA Ligases (PEARLs), activates the C-terminus of a peptide via phosphorylation with ATP before ligation with an aminoacyl-tRNA. pnas.org
Advanced Conformational Analysis and Structural Elucidation Techniques
Spectroscopic Methodologies for Conformational Probing
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of peptides like Z-Ser-Ala-OH. By analyzing parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), researchers can deduce the relative populations of different conformers in solution. copernicus.org The analysis of high-resolution 1H NMR spectra can reveal dynamics on a millisecond timescale, where signal broadening indicates exchange between different conformations. copernicus.org Conversely, sharp resonance signals may suggest a single, highly populated conformation or rapid equilibrium between multiple flexible states. copernicus.org
Computational methods, such as the NMR Analysis of Molecular Flexibility in Solution (NAMFIS), can be used to systematically compare experimentally observed NMR parameters with those calculated for a set of in-silico generated conformers. This allows for the determination of a best-fit population-weighted model of the conformational ensemble. copernicus.org
Table 1: Representative Proton NMR Chemical Shift Data for Amide Derivatives
| Proton Assignment | Chemical Shift (ppm) in DMSO-d6 |
| Phenyl Protons | 7.47 - 7.50 |
| syn-R-methyl | Varies |
| anti-R methyl | Varies |
| anti Methine proton | Varies |
Note: The specific chemical shifts for this compound would require experimental determination but this table illustrates typical data obtained for related chiral amides. cdnsciencepub.com The variation in chemical shifts of the methyl and methine protons can provide information on the rotational barriers around the C(O)-N amide bond. cdnsciencepub.com
Circular Dichroism (CD) spectroscopy is a sensitive technique for assessing the secondary structure of peptides and proteins in solution. nih.govstanford.edu The differential absorption of left and right circularly polarized light provides information on the presence of α-helices, β-sheets, turns, and random coil structures. stanford.edu For a dipeptide like this compound, CD spectra can reveal the presence of ordered structures, even in short peptides.
For instance, studies on related chiral polymers have shown that enantiomeric forms, such as those derived from L-alanine and D-alanine, exhibit mirror-image CD spectra, confirming their chiroptical activity. usm.edu The CD spectra of Fe(III) complexes of siderophores containing L-serine have been used to assign the absolute configuration around the metal center, demonstrating the technique's utility in determining stereochemistry. nsf.gov
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the chemical bonds and functional groups within a molecule. mdpi.comspectroscopyonline.com For peptides, these techniques are particularly useful for characterizing the amide bonds, which are central to their structure.
FT-IR Spectroscopy: The amide I band (1600–1700 cm⁻¹) in the FT-IR spectrum is primarily associated with the C=O stretching vibration and is highly sensitive to the peptide backbone conformation and hydrogen bonding patterns. nih.govleibniz-fli.de The position of this band can help identify different secondary structural elements. leibniz-fli.de The amide II band (1510–1580 cm⁻¹) arises from N-H bending and C-N stretching vibrations and is also conformationally sensitive. leibniz-fli.de
Table 2: Typical FT-IR Amide Band Frequencies and Assignments
| Amide Band | Wavenumber Range (cm⁻¹) | Vibrational Assignment |
| Amide A | ~3300 | N-H Stretch |
| Amide I | 1600-1700 | C=O Stretch |
| Amide II | 1510-1580 | N-H Bend, C-N Stretch |
| Amide III | ~1300 | Complex mixture |
Source: Adapted from general protein FT-IR data. nih.gov
Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds. acs.org In peptides, the amide I and amide III bands in the Raman spectrum are also used to analyze secondary structure. spectroscopyonline.com Raman is less sensitive to water vibrations, making it well-suited for studying aqueous solutions. acs.org Conformational changes can be quantified by analyzing the intensity ratios of specific Raman peaks. acs.orgmdpi.com
X-ray Crystallography of N-Benzyloxycarbonyl-L-Seryl-L-Alanine Derivatives
Theoretical and Computational Conformational Studies
Molecular Dynamics (MD) simulations offer a computational approach to study the dynamic nature of molecules over time. nih.gov By simulating the movements of atoms based on a force field, MD can explore the conformational landscape of this compound in various environments, such as in aqueous solution. nih.govacs.org These simulations can reveal transient conformations, folding pathways, and the influence of solvent on the peptide's structure.
MD simulations can be used to calculate properties that are directly comparable to experimental data, such as NMR-derived parameters, lending credence to the simulated conformational ensembles. acs.org Biased MD simulations can even incorporate experimental data, such as from neutron reflection, to steer the simulation towards conformations that are consistent with known experimental outcomes. biorxiv.org For small peptides, simulations can elucidate how they interact with surfaces or other molecules, providing a molecular-level understanding of their behavior. acs.orgaip.org
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for predicting the geometry and energetics of molecules. nih.gov This method is founded on the principle that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy. nih.gov For peptides, DFT is instrumental in mapping the potential energy surface and identifying stable conformers in the ground state.
The process begins with the construction of initial guess structures for this compound, typically by systematically rotating the key dihedral angles (φ, ψ, and side-chain χ angles) that define the peptide's backbone and side-chain orientations. These initial structures are then subjected to geometry optimization using a chosen DFT functional and basis set. The functional is an approximation of the exchange-correlation energy, a key component of the total energy. Commonly used hybrid functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which mixes exact Hartree-Fock exchange with DFT exchange-correlation terms, and has shown good performance for a wide variety of chemical systems. nih.govsciforum.net Basis sets, such as the Pople-style 6-31G(d,p) or the more extensive 6-311+G(d,p), provide the mathematical functions used to build the molecular orbitals. sciforum.netresearchgate.net
A conformational analysis of a closely related dipeptide, N-formyl-D-Ser-D-Ala-NH2, performed using DFT at the B3LYP/6-311+G(d,p) level of theory, provides insight into the likely stable conformations of this compound. researchgate.net The study identified numerous stable conformers, with the most stable structures often stabilized by intramolecular hydrogen bonds, forming β-turn or γ-turn-like structures. researchgate.net The relative energies of these conformers determine their population at equilibrium.
Below is a representative data table illustrating the types of results obtained from DFT calculations on a dipeptide like Ser-Ala. The conformers are described by their backbone dihedral angles (φ, ψ) and the relative energy (ΔE) compared to the global minimum.
| Conformer | φ (°) | ψ (°) | Relative Energy (ΔE) (kcal/mol) | Key Intramolecular Interactions |
|---|---|---|---|---|
| γD–γL (β-turn) | 85 | -78 | 0.00 | C=O(i)···H-N(i+2), Ser OH···Ala C=O |
| βL–γL | -145 | -75 | 0.55 | Ser OH···Ala H-N |
| γL–βL | -80 | 150 | 1.20 | C=O(i)···H-N(i+1) (γ-turn) |
| βL–βL | -150 | 155 | 2.10 | Extended conformation |
| αD–γL | 65 | -70 | 2.85 | Ser OH···Ala H-N |
This table presents hypothetical data based on findings for analogous dipeptides, such as N-formyl-D-Ser-D-Ala-NH2, to illustrate the output of DFT conformational analysis. researchgate.net The conformer labels (e.g., γD–γL) refer to the basin on the Ramachandran plot where the (φ, ψ) angles of the Serine and Alanine (B10760859) residues reside, respectively.
Frequency calculations are subsequently performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) for more accurate relative energy comparisons. researchgate.net
Force Field Development and Parameterization for Peptide Systems
While DFT provides high accuracy, it is computationally intensive, making it impractical for simulating large systems or long-timescale dynamics, such as protein folding. Molecular mechanics (MM) force fields offer a computationally efficient alternative by representing molecules as a collection of atoms connected by springs (bonds and angles) and governed by classical potentials for non-bonded interactions (van der Waals and electrostatic forces). wustl.edupkusz.edu.cn
The accuracy of MM simulations is entirely dependent on the quality of the force field parameters. The development of a robust force field, such as AMBER, CHARMM, or OPLS, is a meticulous process involving the parameterization of various terms to reproduce experimental data and high-level quantum mechanical calculations. wustl.edupkusz.edu.cnnih.gov
Dipeptides like this compound, or more commonly their capped analogues (e.g., Ac-Ser-Ala-NHMe), serve as fundamental building blocks for parameterizing protein force fields. pkusz.edu.cn They are the smallest units that contain a peptide bond and allow for the characterization of the backbone conformational preferences (φ, ψ) influenced by adjacent side chains.
The parameterization process involves several key steps:
Functional Form Selection : Choosing the mathematical form for each potential energy term (e.g., harmonic bonds, Fourier series for dihedrals, Lennard-Jones potential for van der Waals). wustl.edu
Parameter Derivation :
Bond and Angle Parameters : These are often derived from experimental data (e.g., X-ray crystallography, microwave spectroscopy) or high-level QM calculations on small model compounds.
Torsional (Dihedral) Parameters : These are among the most critical and challenging parameters to derive. They are adjusted to reproduce the QM-calculated potential energy surfaces of dipeptides. For instance, the Ramachandran (φ, ψ) map of an alanine dipeptide is a standard benchmark. wustl.edu By performing QM calculations at various (φ, ψ) grid points, a target energy surface is generated, and the force field's dihedral parameters are optimized to match it. nih.gov
Non-bonded Parameters (Partial Charges and Lennard-Jones) : Atomic partial charges are typically derived by fitting to the quantum-mechanically calculated electrostatic potential (ESP). wustl.edu Lennard-Jones parameters are often optimized to reproduce experimental properties of liquids, such as densities and heats of vaporization. wustl.edu
The table below outlines the general components of a peptide force field and the data sources used for their parameterization.
| Force Field Term | Description | Typical Parameterization Source |
|---|---|---|
| Bond Stretching | Energy required to stretch or compress a bond from its equilibrium length. | Spectroscopic data (IR), QM calculations |
| Angle Bending | Energy required to bend an angle from its equilibrium value. | Spectroscopic data (IR), QM calculations |
| Torsional (Dihedral) | Energy associated with rotation around a bond, defining conformational preferences. | QM potential energy scans of dipeptides and tetrapeptides |
| Electrostatic | Coulombic interaction between atomic partial charges. | QM electrostatic potential (ESP) fitting |
| van der Waals | Short-range repulsive and long-range attractive (dispersion) forces. | Experimental liquid properties (density, heat of vaporization), QM interaction energies |
Newer strategies in force field development aim for even greater accuracy by creating residue-specific parameters. The RSFF1 (Residue-Specific Force Field 1) modifies existing force fields like OPLS-AA/L by adjusting torsional potentials for each of the 20 amino acids to better reproduce the conformational distributions observed in experimental protein coil libraries. pkusz.edu.cn This highlights the ongoing effort to refine these models, with dipeptides remaining at the heart of the parameterization and validation process.
Reactivity Profiles and Derivatization Strategies of N Benzyloxycarbonyl L Seryl L Alanine
Selective Deprotection of the N-Benzyloxycarbonyl (Z) Group
The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in peptide chemistry due to its relative stability and the availability of specific deprotection methods. smolecule.com Its removal from the N-terminus of Z-Ser-Ala-OH exposes the primary amine of the serine residue, making it available for subsequent peptide bond formation or other N-terminal modifications. The two principal strategies for the deprotection of the Z group are catalytic hydrogenation and acid-mediated cleavage.
Catalytic Hydrogenation for N-Terminal Deprotection
Catalytic hydrogenation is a mild and highly efficient method for the removal of the Z group, proceeding under neutral conditions which helps to preserve the integrity of other acid- or base-labile protecting groups that might be present in a larger peptide fragment. researchgate.net The reaction involves the cleavage of the benzyl-oxygen bond through the action of hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).
The general reaction scheme for the hydrogenolytic cleavage of the Z group from this compound is as follows:
This compound + H₂ --(Pd/C)--> H-Ser-Ala-OH + Toluene + CO₂
This process is characterized by its clean reaction profile and the formation of innocuous byproducts, toluene and carbon dioxide, which are readily removed from the reaction mixture. researchgate.net The choice of catalyst and reaction conditions can be tailored to optimize the deprotection while minimizing potential side reactions.
| Catalyst | Hydrogen Source | Typical Conditions | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Atmospheric or elevated pressure, various solvents (e.g., MeOH, EtOH, THF) | High efficiency, clean byproducts, mild conditions | Potential for catalyst poisoning, may affect other reducible groups |
| Palladium Hydroxide on Carbon (Pearlman's Catalyst) | Hydrogen gas (H₂) | Similar to Pd/C | More active than Pd/C, less prone to catalyst poisoning | Higher cost |
| Transfer Hydrogenation (e.g., using 1,4-cyclohexadiene) | 1,4-cyclohexadiene | Pd/C catalyst, mild heating | Avoids the use of gaseous hydrogen, good for substrates with other reducible groups | May require longer reaction times |
It is crucial to select conditions that are compatible with other functionalities within the molecule. For instance, if other reducible groups are present, transfer hydrogenation might be the preferred method to avoid their reduction. acs.org
Acid-Labile Deprotection Strategies
The Z group is also susceptible to cleavage under strong acidic conditions, providing an alternative to catalytic hydrogenation. This method is particularly useful when hydrogenation is not feasible due to the presence of sensitive functional groups (e.g., alkynes or other reducible moieties) or catalyst poisoning. smolecule.com
Common reagents for the acid-labile deprotection of the Z group include hydrogen bromide (HBr) in acetic acid and trifluoroacetic acid (TFA). nih.gov The mechanism involves the protonation of the carbamate oxygen followed by the cleavage of the benzyl-oxygen bond.
Table of Acidic Deprotection Reagents:
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Hydrogen Bromide (HBr) in Acetic Acid | Room temperature | Effective and rapid cleavage | Highly corrosive, can cause side reactions with sensitive residues |
| Trifluoroacetic Acid (TFA) | Room temperature, often with scavengers | Volatile and easily removed | Less effective than HBr/AcOH, may require longer reaction times or elevated temperatures |
The choice of the acidic reagent and the reaction conditions must be carefully considered to avoid unwanted side reactions, such as the dehydration of the serine side chain or esterification of the C-terminal carboxyl group. The use of scavengers, such as triethylsilane, can help to mitigate side reactions by trapping the released benzyl (B1604629) cation. nih.gov
Chemical Modifications at the C-Terminal Carboxyl Group
The C-terminal carboxyl group of this compound is a key site for modification, allowing for the formation of esters and amides, as well as activation for the elongation of the peptide chain.
Esterification and Amidation Reactions
The carboxylic acid can be converted to an ester through Fischer esterification, which involves reacting this compound with an alcohol in the presence of an acid catalyst. pearson.commasterorganicchemistry.comyoutube.com This reaction is reversible and can be driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com
This compound + R'OH --(H⁺)--> Z-Ser-Ala-OR' + H₂O
Similarly, amidation of the C-terminus can be achieved by reacting this compound with an amine in the presence of a coupling reagent. digitellinc.comlifetein.com This reaction forms a stable amide bond and is a common strategy for creating peptide amides, which often exhibit enhanced biological activity and stability compared to their carboxylic acid counterparts. lifetein.comnih.govnih.gov
This compound + R'NH₂ --(Coupling Reagent)--> Z-Ser-Ala-NHR' + H₂O
Common Coupling Reagents for Amidation:
| Coupling Reagent | Description |
|---|---|
| Carbodiimides (e.g., DCC, EDC) | Widely used, activate the carboxyl group to form a reactive O-acylisourea intermediate. peptide.com |
| Phosphonium (B103445) Salts (e.g., BOP, PyBOP) | Highly efficient, form active esters that readily react with amines. bachem.com |
Activation for Further Peptide Elongation
For the continuation of peptide synthesis in the C-to-N direction, the carboxyl group of this compound must be activated to facilitate the formation of a peptide bond with the N-terminus of another amino acid or peptide. nih.gov This activation is typically achieved using the same classes of coupling reagents employed for amidation.
The activated this compound can then react with the free amino group of a second amino acid derivative to form a new peptide bond, thus elongating the peptide chain. The choice of coupling reagent and conditions is critical to ensure high yields and minimize racemization at the C-terminal alanine (B10760859) residue. nih.govresearchgate.net The use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can help to suppress epimerization. bachem.comacs.org
Functionalization and Derivatization of the Serine Hydroxyl Side Chain
The hydroxyl group of the serine residue in this compound provides a versatile handle for a variety of chemical modifications, allowing for the introduction of diverse functionalities. smolecule.com This side chain can be a target for esterification, etherification, or the attachment of reporter groups, glycosidic units, or phosphate moieties.
Selective functionalization of the serine hydroxyl group often requires that the N-terminus and C-terminus are appropriately protected. The Z group at the N-terminus and an ester or amide at the C-terminus can effectively isolate the serine hydroxyl as the primary site for reaction.
Examples of Serine Side Chain Derivatization:
| Reaction Type | Reagents and Conditions | Resulting Modification |
| O-Acylation | Acyl chlorides or anhydrides in the presence of a base | Forms an ester linkage on the side chain. |
| O-Alkylation | Alkyl halides with a strong base | Forms an ether linkage on the side chain. |
| Phosphorylation | Phosphoramidites or other phosphorylating agents | Introduces a phosphate group, mimicking a key post-translational modification. acs.orgacs.org |
| Glycosylation | Activated glycosyl donors | Attaches a carbohydrate moiety to the serine side chain. |
These modifications can be used to synthesize peptidomimetics with altered properties, such as increased stability, altered solubility, or specific biological activities. Late-stage functionalization of the serine residue is an emerging area of research, enabling the conversion of serine into various noncanonical amino acid residues. acs.org
Ether and Ester Formation (e.g., Benzyl Ether, Glycosylation)
The hydroxyl group of the serine residue in this compound is a primary site for derivatization, allowing for the formation of ethers and esters. These modifications are crucial for protecting the hydroxyl group during peptide synthesis or for introducing specific functionalities.
Benzyl Ether Formation: The protection of the serine hydroxyl group as a benzyl ether is a common strategy to prevent side reactions during peptide coupling. This transformation is typically achieved under basic conditions, for example, using benzyl bromide (BnBr) and a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF). nih.gov Alternatively, milder conditions employing silver oxide (Ag₂O) can be used for more selective reactions. nih.gov
Glycosylation: O-linked glycosylation, the attachment of a sugar moiety to the oxygen atom of serine or threonine, is a significant post-translational modification in biological systems. wikipedia.orgresearchgate.net In the context of this compound, the serine hydroxyl group can be glycosylated to synthesize glycopeptides. This reaction typically involves the use of a glycosyl donor, such as a glycosyl halide or trichloroacetimidate, and a promoter, often a Lewis acid, to facilitate the formation of the glycosidic bond. The Z-group's stability under these conditions makes it a suitable protecting group for the N-terminus during glycosylation. smolecule.com
Ester Formation: The C-terminal carboxylic acid of this compound can be readily esterified. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method for this transformation. masterorganicchemistry.comyoutube.com For more sensitive substrates where acidic conditions are not desirable, coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be employed to facilitate esterification with various alcohols, including substituted phenols. sioc-journal.cn Enzymatic methods, for instance using Alcalase under conditions of continuous water removal, have also been shown to be effective for the selective esterification of the α-carboxylic acid of N-protected amino acids. researchgate.net
| Reaction Type | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Benzyl Ether Formation | Benzyl bromide (BnBr), Sodium hydride (NaH), in Dimethylformamide (DMF) | Z-Ser(Bzl)-Ala-OH | nih.gov |
| Glycosylation | Glycosyl donor (e.g., glycosyl halide), Promoter (e.g., Lewis acid) | Z-Ser(Glycan)-Ala-OH | wikipedia.orgsmolecule.com |
| Esterification (Fischer) | Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄) | Z-Ser-Ala-OR | masterorganicchemistry.com |
| Esterification (DCC/DMAP) | Alcohol (R-OH), Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Z-Ser-Ala-OR | sioc-journal.cn |
| Enzymatic Esterification | t-Butanol, Alcalase, Molecular sieves | Z-Ser-Ala-OtBu | researchgate.net |
Phosphorylation and Other Bioisosteric Modifications (Chemical Aspects)
Phosphorylation of serine residues is a key post-translational modification that regulates the function of many proteins. wikipedia.org The chemical synthesis of phosphopeptides often involves the phosphorylation of a serine-containing peptide like this compound.
Chemical Phosphorylation: The direct phosphorylation of the serine hydroxyl group can be achieved using various phosphitylating agents followed by oxidation. A common approach involves the use of phosphoramidites in the presence of an activator like tetrazole. The resulting phosphite triester is then oxidized to the phosphate triester, and subsequent deprotection yields the phosphoserine residue. The choice of protecting groups on the phosphate is critical to ensure compatibility with the other functional groups in the peptide.
Another strategy is the "building block" approach, where a pre-phosphorylated and protected serine derivative, such as Fmoc-Ser(PO(OBzl)₂)-OH, is incorporated during solid-phase peptide synthesis. While not directly a derivatization of this compound, this method is a cornerstone of synthetic phosphopeptide chemistry.
Bioisosteric Modifications: Bioisosteres are chemical groups that can replace other groups in a molecule without significantly altering its biological activity. In the context of this compound, the hydroxyl group of serine can be replaced with other functionalities to probe structure-activity relationships or to enhance metabolic stability. For instance, the hydroxyl group can be replaced with a hydrogen (to give Z-Ala-Ala-OH), a fluorine atom, or a methyl group. More complex bioisosteric replacements for the amide bond, such as (Z)- and (E)-alkene isosteres, have been synthesized for Ser-Pro dipeptides, and similar strategies could be envisioned for this compound. nih.gov The development of trifluoromethyl ketones and α-ketoamides as bioisosteres for the scissile amide bond in serine protease inhibitors highlights another avenue for modification. nih.gov
| Modification | Synthetic Strategy | Key Reagents/Intermediates | Reference |
|---|---|---|---|
| Phosphorylation | Direct phosphorylation of Ser hydroxyl | Phosphoramidite, Tetrazole, Oxidizing agent (e.g., m-CPBA) | Generic method |
| Bioisosteric Replacement of -OH | Synthesis from a modified serine precursor | e.g., 3-fluoro-alanine, 3-methyl-alanine | Conceptual |
| Amide Bond Isostere | Multi-step synthesis involving rearrangements | Still-Wittig or Ireland-Claisen rearrangement precursors | nih.gov |
Regioselectivity in Chemical Reactions and Reaction Mechanism Studies
The presence of two distinct nucleophilic groups in this compound (the serine hydroxyl and the C-terminal carboxylate) and an electrophilic center at the C-terminal carbonyl carbon raises the issue of regioselectivity in its derivatization reactions.
When this compound is reacted with an electrophile, the reaction can potentially occur at either the serine hydroxyl group or the carboxylate. The outcome is often dependent on the reaction conditions. For instance, in esterification reactions using an alcohol and a coupling agent like DCC, the carboxylate is the more nucleophilic species and will selectively react to form the ester. Conversely, under conditions that favor the deprotonation of the less acidic hydroxyl group, such as with a very strong base, subsequent reaction with an electrophile can be directed to the serine side chain.
A study on the regioselective opening of N-Cbz protected glutamic and aspartic anhydrides with carbon nucleophiles demonstrated that the choice of solvent can significantly influence the regioselectivity of the reaction. researchgate.net While not a direct study on this compound, these findings suggest that the reaction environment plays a crucial role in directing the outcome of reactions involving multiple reactive sites.
The reaction of trimethylsilylamines with N-Cbz-L-serine-β-lactone has been shown to proceed with high regioselectivity, favoring alkyl-oxygen cleavage to yield β-amino-L-alanine derivatives. researchgate.net This highlights how the nature of the reagent can dictate the regiochemical outcome in reactions involving serine derivatives.
Understanding the reaction mechanisms is crucial for controlling regioselectivity. For example, in Fischer esterification, the reaction proceeds through the protonation of the carboxylic acid carbonyl, which activates it towards nucleophilic attack by the alcohol. masterorganicchemistry.com This mechanism ensures that the reaction occurs selectively at the C-terminus.
Stereochemical Integrity During Synthesis and Derivatization
This compound possesses two chiral centers at the α-carbons of the serine and alanine residues. Maintaining the stereochemical integrity of these centers during synthesis and subsequent derivatization is of paramount importance, as epimerization can lead to diastereomeric impurities that are difficult to separate and can have different biological activities.
The α-proton of an amino acid residue is susceptible to abstraction under basic conditions, which can lead to racemization. This is particularly a concern during peptide coupling reactions when the C-terminus of an amino acid is activated. The formation of an oxazolone intermediate is a common mechanism for racemization. The use of certain coupling reagents and additives, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), can help to suppress oxazolone formation and thus minimize racemization.
A study on the suppression of α-carbon racemization in peptide synthesis highlighted the use of a thiol-labile amino protecting group, 2,4-dinitrobenzenesulfenyl (DNPBS), which allows for deprotection under mild conditions, thereby reducing the risk of epimerization. nih.gov While this compound has a stable Z-protecting group, this study underscores the importance of mild reaction conditions in preserving stereochemical integrity.
The potential for racemization of the alanine residue is also a consideration. Studies on alanine racemase have provided insights into the mechanism of racemization at the α-carbon of alanine, which involves the formation of a carbanionic intermediate stabilized by a pyridoxal 5'-phosphate cofactor. nih.gov While enzymatic, this highlights the inherent susceptibility of the α-proton to abstraction.
During derivatization of the serine hydroxyl group, care must be taken to avoid base-catalyzed epimerization of the adjacent α-carbon. The choice of base and reaction temperature can significantly impact the level of stereochemical scrambling.
| Compound Name |
|---|
| N-Benzyloxycarbonyl-L-Seryl-L-Alanine |
| This compound |
| Benzyl bromide |
| Sodium hydride |
| Dimethylformamide |
| Silver oxide |
| Dicyclohexylcarbodiimide |
| 4-dimethylaminopyridine |
| 1-hydroxybenzotriazole |
| Ethyl 2-cyano-2-(hydroxyimino)acetate |
| 2,4-dinitrobenzenesulfenyl |
| Pyridoxal 5'-phosphate |
| Fmoc-Ser(PO(OBzl)₂)-OH |
| Z-Ala-Ala-OH |
| 3-fluoro-alanine |
| 3-methyl-alanine |
| (Z)-alkene isostere |
| (E)-alkene isostere |
| Trifluoromethyl ketone |
| α-ketoamide |
| N-Cbz-L-serine-β-lactone |
| β-amino-L-alanine |
N Benzyloxycarbonyl L Seryl L Alanine As a Versatile Chemical Building Block
Integration into Longer Peptide Chains and Oligopeptide Synthesis
N-Benzyloxycarbonyl-L-seryl-L-alanine (Z-Ser-Ala-OH) serves as a valuable dipeptide building block for the synthesis of longer peptides and oligopeptides. Its pre-formed peptide bond between serine and alanine (B10760859), coupled with the benzyloxycarbonyl (Z) protecting group on the N-terminus, makes it an efficient component in various peptide synthesis strategies. The Z-group provides stability and is selectively removable, often via catalytic hydrogenation, which is orthogonal to many other protecting group strategies used in peptide chemistry. bachem.compeptide.com This allows for its seamless integration into growing peptide chains without compromising the integrity of other protected functional groups within the sequence. peptide.com
The synthesis of longer peptide chains can be approached through either stepwise elongation, where single amino acids are added one by one, or through the coupling of pre-synthesized peptide fragments. google.commasterorganicchemistry.com this compound is particularly well-suited for the latter, known as fragment condensation. The use of such dipeptide units can help to minimize racemization, a common side reaction that can occur during the activation of single amino acids, particularly serine. highfine.commdpi.com By incorporating serine within a dipeptide fragment, its activated carboxyl group is less susceptible to epimerization. mdpi.com
Convergent and Fragment Condensation Strategies
Convergent synthesis, which involves the preparation of polypeptide chains by assembling protected peptide fragments, is a widely adopted method for creating long peptide sequences. acs.org This approach contrasts with linear synthesis by building the peptide in sections, which are then combined. This compound is an ideal candidate for use as a protected N-terminal dipeptide fragment (an acyl-donor) in these strategies. acs.orgpsu.edu
In a typical fragment condensation scenario, a protected peptide fragment like this compound is coupled with another peptide fragment that has a free N-terminal amine (an acyl-acceptor). acs.org This can be performed either in solution or on a solid support (solid-phase fragment coupling). acs.orgnih.gov For instance, the this compound dipeptide can be activated at its C-terminus using a coupling reagent and then reacted with a resin-bound peptide to extend the chain. The Z-group protects the N-terminus during this coupling step. bachem.com After the fragment is successfully coupled, the Z-group can be selectively removed by hydrogenolysis to expose the N-terminal amine of the serine residue, making it available for the next fragment coupling. bachem.compeptide.com This modular approach can improve the efficiency and purity of the final long peptide by allowing for the purification of intermediate fragments. researchgate.net
| Strategy | Description | Role of this compound | Key Advantage |
| Convergent Synthesis | Assembly of a polypeptide from pre-synthesized protected peptide fragments. acs.org | Acts as a protected N-terminal dipeptide fragment (acyl-donor). psu.edu | Increased efficiency for long peptide synthesis; purification of intermediate fragments is possible. researchgate.net |
| Fragment Condensation | The specific reaction of coupling two or more peptide fragments together. nih.gov | The Z-protected N-terminus prevents self-polymerization and unwanted side reactions during coupling. bachem.com | Minimizes racemization, especially at the serine residue. highfine.commdpi.com |
| Solid-Phase Coupling | A fragment condensation strategy where one peptide fragment is bound to a solid resin support. acs.org | This compound (in solution) is coupled to a resin-bound peptide chain. | Simplifies purification as excess reagents can be washed away. wikipedia.org |
Utilization in the Construction of Peptidomimetic Scaffolds
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. chemrxiv.org this compound can be utilized as a starting dipeptide unit for building these complex scaffolds. Its defined stereochemistry and protected N-terminus provide a reliable foundation for constructing molecules that replicate the spatial arrangement of key amino acid side chains found in bioactive peptides. bachem.com
Design and Chemical Synthesis of Conformationally Constrained Analogues
Constraining the conformation of a peptide is a common strategy to lock it into its bioactive shape, which can lead to increased potency and selectivity. sci-hub.senih.gov this compound can be incorporated into synthetic routes that yield conformationally constrained analogues. For example, after incorporating the Z-Ser-Ala dipeptide into a larger peptide sequence, the side chain of serine and another amino acid further down the chain can be chemically linked to form a lactam bridge, creating a cyclic peptide. nih.gov The design of these bridges often relies on computational modeling to ensure the resulting structure mimics a desired secondary structure, such as a β-turn. upc.edu
The synthesis of these constrained analogues often involves standard peptide synthesis to assemble the linear precursor containing this compound, followed by selective deprotection and an on-resin or solution-phase cyclization step. wikipedia.org The Z-group can be retained during the cyclization to protect the N-terminus and then removed at a later stage. bachem.com This approach has been used to create analogues of various bioactive peptides, where conformational restriction leads to improved stability and prolonged in vivo activity. nih.gov
Incorporation into Non-Peptide Scaffolds
To move further away from peptide-like structures and improve drug-like properties, the dipeptide unit from this compound can be incorporated into non-peptide scaffolds, such as those based on carbohydrates or heterocyclic systems like pyrimidodiazepines. chemrxiv.orgtandfonline.com These scaffolds serve as rigid frameworks to which amino acid side chains can be attached, positioning them in a way that mimics the key recognition motifs of a protein's secondary structure. chemrxiv.orgcsic.es
The chemical synthesis involves coupling this compound to a functional group on the non-peptide scaffold. For example, the carboxylic acid of this compound can be activated and reacted with a free amine on a sugar-based scaffold to form a stable amide bond. tandfonline.com Alternatively, after removing the Z-group, the free amine of the Ser-Ala dipeptide can be acylated by a carboxylic acid on a rigid core structure. mdpi.com This strategy combines the structural diversity of non-peptide chemistry with the specific biological recognition provided by the amino acid side chains of serine and alanine, aiming to create novel modulators of protein-protein interactions. chemrxiv.org
Application in Combinatorial Chemistry Libraries (Chemical Synthesis Focus)
Combinatorial chemistry is a powerful technique for generating large, diverse libraries of compounds for high-throughput screening and drug discovery. nih.gov this compound is a useful building block for the synthesis of peptide-based combinatorial libraries due to its bifunctional nature and the reliable chemistry associated with the Z-protecting group.
The "split-and-pool" synthesis method is a cornerstone of combinatorial chemistry, allowing for the creation of vast libraries where each bead on a solid support carries a unique compound. wikipedia.orgnih.gov In this process, a solid support is divided into portions, each is coupled with a different building block, and then all portions are pooled and mixed. This cycle is repeated for each step of the synthesis. This compound can be used as a dipeptide building block in such a library. For example, a set of resins, each with a different initial amino acid, could be pooled and then coupled with this compound. After deprotection of the Z-group, the library could be further diversified by coupling different amino acids or other chemical moieties to the newly exposed serine N-terminus. This allows for the rapid generation of thousands to millions of distinct peptide sequences containing the Ser-Ala motif, which can then be screened for biological activity. nih.govgoogle.com
| Library Synthesis Technique | Description | Role of this compound |
| Split-and-Pool Synthesis | A method where a solid support is repeatedly split, reacted with building blocks, and pooled to generate a large library of unique compounds on individual beads. wikipedia.orgnih.gov | Used as a dipeptide building block to introduce the Ser-Ala motif across the library. |
| Parallel Synthesis | Synthesis of individual, distinct compounds in separate reaction vessels, often on a microscale. nih.gov | Can be used as a common reactant in a set of parallel reactions to create a focused library of Ser-Ala containing peptides with variations at other positions. |
| Encoded Libraries | Libraries where each compound is associated with a chemical or DNA "tag" that records its synthetic history, allowing for identification after screening. nih.gov | The coupling of this compound would be recorded by a specific tag added in the same cycle. |
Precursor Role in the Synthesis of Specialty Organic Compounds
N-Benzyloxycarbonyl-L-Seryl-L-Alanine, commonly abbreviated as this compound, is a protected dipeptide that serves as a valuable precursor and building block in the field of organic and peptide chemistry. Its structure, which combines the amino acids L-serine and L-alanine with a benzyloxycarbonyl (Z) protecting group on the serine's N-terminus, makes it a strategic component for the synthesis of more complex molecules, particularly larger peptides and proteins. The Z-group is a classic urethane-type protecting group that prevents unwanted reactions at the N-terminal amino group, allowing for controlled and sequential bond formation. bachem.comthieme-connect.de
The primary role of this compound as a precursor is in the stepwise construction of peptide chains. In modern peptide synthesis, building a long peptide one amino acid at a time can sometimes lead to challenges, including side reactions and purification difficulties. nih.govsigmaaldrich.com An alternative and often advantageous strategy is "fragment condensation," where shorter, pre-synthesized peptide fragments are coupled together. This compound is an ideal candidate for such a fragment.
Detailed Research Findings
Research in peptide chemistry has established that using protected di- or tripeptides can significantly improve the efficiency and purity of the final product. The use of a fragment like this compound offers several advantages:
Reduced Risk of Racemization: The coupling of individual amino acids can sometimes lead to the loss of stereochemical integrity (racemization) at the alpha-carbon, particularly for the activated amino acid. By incorporating the Ser-Ala sequence as a single dipeptide unit, the risk of racemization for the alanine residue during the coupling step is minimized. thieme-connect.de
Overcoming Aggregation: During solid-phase peptide synthesis (SPPS), growing peptide chains, especially those containing hydrophobic residues or sequences prone to hydrogen bonding, can aggregate on the solid support. This aggregation can hinder subsequent coupling reactions. Introducing a dipeptide fragment can disrupt these secondary structures and improve reaction efficiency. sigmaaldrich.com
The utility of this compound as a precursor is realized through two main pathways in peptide synthesis:
C-Terminus Activation: The carboxylic acid group (-OH) of the alanine residue in this compound can be "activated" using a variety of coupling reagents, such as carbodiimides (e.g., DCC, DIC) often in the presence of an additive (e.g., HOBt). This activated intermediate is then reacted with the free amino group of another amino acid or a larger peptide fragment to extend the chain from its C-terminus.
N-Terminus Deprotection: The benzyloxycarbonyl (Z) group can be selectively removed, typically through catalytic hydrogenation, to expose the N-terminal amino group of the serine residue. thieme-connect.de This newly freed amino group is then available to be coupled with the activated carboxyl group of another amino acid or peptide fragment, thereby extending the chain from its N-terminus.
The table below illustrates a representative synthetic step where this compound is used as a precursor to form a larger peptide fragment, Z-Ser-Ala-Phe-OMe.
| Reaction Step | Reactants | Coupling Reagents | Product | Purpose |
| Fragment Condensation | 1. This compound 2. H-Phe-OMe (Phenylalanine methyl ester) | DIC (Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole) | Z-Ser-Ala-Phe-OMe | To elongate the peptide chain by adding a phenylalanine residue. The Z-group remains as a protecting group for further synthesis, and the methyl ester protects the C-terminus of phenylalanine. |
This strategic use of this compound as a dipeptidyl precursor is a fundamental technique in solution-phase and fragment-based solid-phase peptide synthesis, enabling the efficient and reliable construction of complex, biologically active peptides and small proteins. luxembourg-bio.com
Advanced Analytical Methodologies for Characterization and Purity Assessment
High-Resolution Mass Spectrometry for Molecular Confirmation and Impurity Profiling
High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of Z-Ser-Ala-OH, providing unequivocal molecular weight confirmation and the capability to detect and identify minute impurities. Techniques like Fourier transform ion cyclotron resonance mass spectrometry (FTICR MS) and Orbitrap mass spectrometry offer the high resolving power and mass accuracy necessary to distinguish between compounds with very close molecular masses. mdpi.com This level of precision is crucial for confirming the elemental composition of the target molecule and potential contaminants. mdpi.comwiley-vch.de
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar molecules like peptides. nih.govnih.gov It allows for the transfer of ions from solution to the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of this compound. nih.gov In ESI-MS analysis, this compound would typically be observed as a protonated molecule, [M+H]⁺. The high-resolution capabilities of modern mass spectrometers enable the direct determination of the ion's charge state from the isotopic peak spacing. wiley-vch.de
ESI can be coupled with tandem mass spectrometry (MS/MS) for structural elucidation. nih.govmdpi.com By selecting the [M+H]⁺ ion of this compound and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. nih.gov The fragmentation pattern, which includes b-type and y-type ions resulting from cleavage of the peptide bonds, provides definitive sequence information. wiley-vch.de For instance, the analysis of a peptidoglycan hydrolyzate by ESI-MS showed distinct ions corresponding to the protonated forms of its constituent amino acids, such as serine at m/z 106 and alanine (B10760859) at m/z 90. researchgate.net
Table 1: Expected ESI-MS Data for this compound
| Ion Type | Description | Expected m/z |
| [M+H]⁺ | Protonated molecular ion | Calculated based on the exact mass of this compound |
| [M+Na]⁺ | Sodium adduct | [M+H]⁺ + 21.98 |
| [M+K]⁺ | Potassium adduct | [M+H]⁺ + 37.96 |
| b-ions | N-terminal fragments | Dependent on fragmentation |
| y-ions | C-terminal fragments | Dependent on fragmentation |
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is another soft ionization technique that is highly effective for peptide analysis. researchgate.netconicet.gov.ar In this method, the analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the peptide with minimal fragmentation. utoronto.ca MALDI-TOF (Time-of-Flight) mass spectrometry is often used for the rapid and accurate determination of the molecular weights of peptides and is an excellent tool for assessing the purity of peptide preparations. researchgate.net
MALDI-MS is particularly useful for analyzing complex mixtures and can be used to identify proteins and peptides. researchgate.net Post-source decay (PSD) analysis in MALDI-TOF MS can provide sequence information by analyzing the fragmentation of metastable ions. researchgate.net While typically generating singly charged ions, MALDI can also reveal the presence of adducts, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺) ions. nih.gov The choice of matrix is critical for successful MALDI analysis, with substances like α-cyano-4-hydroxycinnamic acid (CHCA) and Z-sinapinic acid being common choices for peptides. conicet.gov.ar
Chromatographic Techniques for Separation and Purity Determination
Chromatographic methods are indispensable for separating this compound from impurities and for quantifying its purity. iu.edumyfoodresearch.com
High-Performance Liquid Chromatography (HPLC), including Chiral HPLC
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of peptides. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide separations, which separates molecules based on their hydrophobicity. nih.gov The purity of this compound can be accurately determined by analyzing the peak area of the main compound relative to any impurity peaks in the chromatogram. The detection of peptides is typically achieved by monitoring their absorbance in the far UV region (210–220 nm) due to the presence of peptide bonds. nih.gov
Given that this compound contains two chiral centers (in the serine and alanine residues), chiral HPLC is essential for separating its potential diastereomers. sigmaaldrich.comresearchgate.netcsfarmacie.cz Chiral stationary phases (CSPs) are used to create a chiral environment that allows for the differential interaction and separation of stereoisomers. sigmaaldrich.comresearchgate.net Various types of CSPs, such as those based on macrocyclic antibiotics or Pirkle-type phases, can be employed depending on the specific separation requirements. csfarmacie.cz The separation of enantiomers is critical as different stereoisomers can have vastly different biological activities. sigmaaldrich.com
Table 2: Representative HPLC Parameters for Peptide Analysis
| Parameter | Typical Value/Condition |
| Column | C18 reversed-phase |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Linear gradient from low to high %B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm or 220 nm |
| Chiral Column | e.g., CHIROBIOTIC™, CHIRALPAK® |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a powerful separation technique known for its high efficiency and sensitivity. youtube.com However, due to the low volatility of peptides like this compound, direct analysis by GC is not feasible. youtube.com Therefore, derivatization is required to convert the peptide into a more volatile and thermally stable compound. This process can be complex and is less commonly used for intact peptides compared to HPLC.
When coupled with mass spectrometry (GC-MS), it provides a highly selective and sensitive analytical method. ma.edu For the analysis of the constituent amino acids of this compound, GC can be employed after hydrolysis of the peptide and subsequent derivatization of the free amino acids. Gas chromatography-olfactometry (GC-O) is a specialized technique that combines GC with sensory detection to identify odor-active compounds, though its application to a non-volatile dipeptide like this compound is not direct. nih.govresearchgate.netaidic.itresearchgate.net
Quantitative Spectroscopic Methods (e.g., UV-Vis for chromophores)
Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely used technique for the quantitative analysis of substances containing chromophores. uu.nl The primary chromophore in this compound is the benzyloxycarbonyl (Z) group, which contains an aromatic ring. Aromatic amino acids like phenylalanine, tyrosine, and tryptophan absorb light in the 250–290 nm range. nih.govnih.gov The Z-group will exhibit a characteristic absorption spectrum in the UV region.
According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. uu.nl This relationship allows for the accurate determination of the concentration of this compound in a solution by measuring its absorbance at a specific wavelength, typically the wavelength of maximum absorption (λmax). While amino acids themselves absorb in the far UV (around 190-210 nm), the presence of the Z-group provides a more distinct and less interference-prone absorption band for quantification. myfoodresearch.comiosrjournals.org
Future Directions and Emerging Research Avenues
Development of Novel Green Chemistry Approaches for Z-Ser-Ala-OH Synthesis
The synthesis of peptides, including this compound, has traditionally involved methods that are resource-intensive and generate significant chemical waste. rsc.org A major push in modern peptide chemistry is the adoption of green chemistry principles to develop more sustainable and environmentally friendly synthetic routes. royalsocietypublishing.orgpnas.org
Sustainable Solvents and Reagents
A primary focus of green peptide chemistry is the replacement of hazardous solvents commonly used in both solution-phase and solid-phase peptide synthesis (SPPS). lu.sersc.org Solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM) are effective but pose significant health and environmental risks. lu.sersc.org Research is actively exploring greener alternatives that are biodegradable, non-toxic, and derived from renewable resources. lu.sesemanticscholar.org
For the synthesis of dipeptides like this compound, the ideal green solvent would need to effectively dissolve the starting amino acids and reagents, and in the case of SPPS, adequately swell the resin support. lu.sersc.org Some promising sustainable solvents that have been investigated for peptide synthesis include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene (B89431) carbonate. rsc.orgsemanticscholar.orgacs.org The use of microwave irradiation has also been shown to accelerate peptide coupling reactions, potentially reducing reaction times and energy consumption. mdpi.com For instance, the synthesis of N-Z-protected dipeptides has been achieved in 30-35 minutes with yields ranging from 65% to 81% using microwave-assisted methods. mdpi.com
| Solvent Type | Examples | Green Chemistry Benefits | Reference |
| Bio-derived Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity than traditional solvents. | acs.org |
| Carbonate Solvents | Propylene Carbonate (PC) | Biodegradable, low toxicity, suitable replacement for DCM and DMF. | rsc.org |
| Greener Amide Solvents | N-Butylpyrrolidinone (NBP) | Non-reprotoxic, biodegradable alternative to DMF and NMP. | lu.se |
Minimal-Protection Strategies in Peptide Synthesis
Conventional peptide synthesis often requires the use of protecting groups for the side chains of amino acids to prevent unwanted side reactions. researchgate.net The subsequent removal of these protecting groups adds extra steps to the synthesis and often requires harsh reagents, such as strong acids like trifluoroacetic acid (TFA), which contributes to chemical waste. researchgate.netresearchgate.net
Minimal-protection strategies aim to reduce or eliminate the need for side-chain protecting groups, thereby streamlining the synthetic process and improving atom economy. researchgate.netrsc.org For the synthesis of this compound, this would involve using Fmoc-Ser-OH without a side-chain protecting group for its hydroxyl functionality. While challenging due to the nucleophilic nature of the serine hydroxyl group, successful implementation of minimal-protection strategies can lead to significant improvements in efficiency and sustainability. researchgate.net Research has shown that side-chain unprotected arginine and tyrosine can be successfully incorporated into peptide chains, paving the way for similar approaches with other amino acids like serine. researchgate.netscribd.com This approach not only simplifies the synthesis but also allows for milder cleavage conditions from the solid support, further reducing the environmental impact. researchgate.net
Integration with Automated Synthesis Platforms for High-Throughput Production
The demand for peptides in various research fields has driven the development of automated synthesis platforms. csic.esnih.gov These systems offer high-throughput capabilities, enabling the rapid and parallel synthesis of numerous peptide sequences, including dipeptides like this compound. creative-peptides.comimperial.ac.uk Automation enhances reproducibility, reduces the potential for human error, and allows for the efficient screening of different synthetic conditions. creative-peptides.combeilstein-journals.org
Modern automated peptide synthesizers can perform all the necessary steps of SPPS, including coupling, washing, and deprotection, in a fully automated fashion. csic.esnih.gov The integration of green chemistry principles with these automated platforms, for instance by using sustainable solvents, further enhances their appeal. acs.org The development of high-throughput analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), is crucial for the rapid characterization and quality control of the synthesized peptides. researchgate.netd-nb.infonih.gov This combination of automated synthesis and high-throughput analysis can significantly accelerate the production and evaluation of this compound and its derivatives for various chemical studies.
Exploration of N-Benzyloxycarbonyl-L-Seryl-L-Alanine in Supramolecular Chemistry (Purely Chemical Assemblies)
Short peptides are known to self-assemble into well-ordered nanostructures, such as fibers, tubes, and hydrogels, through non-covalent interactions like hydrogen bonding, and hydrophobic and electrostatic interactions. ub.eduacs.org The specific amino acid sequence and protecting groups play a crucial role in determining the morphology and properties of the resulting supramolecular assemblies.
Advanced Computational Design of N-Benzyloxycarbonyl-L-Seryl-L-Alanine Derivatives for Specific Chemical Properties
Computational modeling and simulation are becoming increasingly powerful tools in chemical research. aps2025.org In the context of this compound, computational methods can be employed to design novel derivatives with specific chemical properties. By systematically modifying the structure of this compound in silico, researchers can predict how changes in the amino acid sequence or protecting groups will affect properties such as solubility, self-assembly propensity, and conformational preferences.
For example, molecular dynamics simulations can provide insights into the folding and assembly of this compound derivatives at the atomic level. acs.org Quantum mechanical calculations can be used to predict spectroscopic properties and reactivity. This computational pre-screening can guide synthetic efforts, allowing chemists to focus on the most promising candidates, thereby saving time and resources. The ultimate goal is to rationally design this compound derivatives with tailored functionalities for specific applications in materials science or catalysis.
Q & A
Q. How should conflicting literature reports on this compound’s stability under acidic conditions be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
